Superior In Silico Target Engagement: SP4f Demonstrates a 14% Higher Docking Score vs. SP4e
In a head-to-head molecular docking study against the PPAR-γ ligand-binding domain, SP4f exhibited a superior docking score compared to its closely related analog SP4e. SP4f achieved a docking score of -10.345, while SP4e achieved -9.082 [1]. This represents a 14% improvement in predicted binding affinity.
SP4e: -9.082 kcal/mol
Δ 1.263 (14% improvement)
| Evidence Dimension | Molecular Docking Score (kcal/mol) |
|---|---|
| Target Compound Data | -10.345 |
| Comparator Or Baseline | SP4e: -9.082 |
| Quantified Difference | 14% improvement (absolute difference of 1.263) |
| Conditions | In silico docking simulation against PPAR-γ ligand-binding domain |
Why This Matters
This quantitative difference validates that the specific chemical structure of SP4f results in a more favorable predicted interaction with the PPAR-γ target than a key analog, justifying its selection for research requiring maximum predicted binding affinity.
- [1] Gupta S, Baweja GS, Singh S, et al. Integrated fragment-based drug design and virtual screening techniques for exploring the antidiabetic potential of thiazolidine-2,4-diones: Design, synthesis and in vivo studies. Eur J Med Chem. 2023;261:115826. doi:10.1016/j.ejmech.2023.115826. View Source
